molecular formula C8H8N2 B1267719 2-Amino-5-methylbenzonitrile CAS No. 5925-93-9

2-Amino-5-methylbenzonitrile

Cat. No.: B1267719
CAS No.: 5925-93-9
M. Wt: 132.16 g/mol
InChI Key: OZLMBXPYRDASTP-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a methyl group at the fifth position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylbenzonitrile typically involves the nitration of 2-methylbenzonitrile followed by reduction. The nitration process introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. This method ensures high yields and purity, making it suitable for large-scale production. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or anilines.

Major Products:

    Oxidation: 2-Nitro-5-methylbenzonitrile.

    Reduction: 2-Amino-5-methylbenzylamine.

    Substitution: Various azo compounds depending on the coupling agent used.

Scientific Research Applications

2-Amino-5-methylbenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylbenzonitrile varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. For example, it has been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exhibiting potential anticancer properties .

Comparison with Similar Compounds

  • 2-Amino-4-methylbenzonitrile
  • 2-Amino-5-methoxybenzonitrile
  • 5-Amino-2-methylbenzonitrile

Comparison: 2-Amino-5-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Amino-4-methylbenzonitrile, it has different reactivity and steric effects, influencing its behavior in chemical reactions. The presence of the amino group at the second position and the methyl group at the fifth position makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-amino-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLMBXPYRDASTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287588
Record name 2-amino-5-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-93-9
Record name 5925-93-9
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Record name 2-amino-5-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

5-Methyl-2-nitrobenzonitrile (1.92 g, 11.84 mmol) was added in portions to a stirred solution of SnCl2 (11.22 g, 59.2 mmol) in conc. HCl (12 mL) and EtOH (12 mL). The reaction temperature was maintained at 20-30° C. using an ice bath. The reaction mixture was then stirred at room temperature for 1 h and poured into an ice cold aqueous solution of NaOH (6N, app. 30 mL) to neutralize to pH7. The product was extracted into EtOAc, washed with brine, dried over MgSO4 and concentrated to provide the title product (1.56 g, 99%) as a yellow-brown solid. 1H NMR (400 MHz, DMSO-d6) δ2.21 (s, 3H), 5.79 (bs, 2H), 6.68-6.71 (d, 1H), 7.10-7.13 (dd, 1H), 7.15 (s, 1H). 13C NMR (DMSO-d6) δ20.13, 93.99, 116.12, 118.94, 125.38, 132.32, 135.76, 150.21. MS 133 (MH+).
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
11.22 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

Combine 2-bromo-4-methyl-phenylamine (8.00 g, 43.0 mmol), CuCN (4.62 g, 51.6 mmol), and NMP (30.0 ml) and stir at reflux. After 75 minutes, cool to ambient temperature, pour the mixture onto ice chips and stir for 1 hour. Remove the resulting precipitate by vacuum filtration. Dissolve the precipitate in NH4OH and extract with dichloromethane. Combine, wash (brine), dry (sodium sulfate), and reduce the extracts to residue. Purify the residue on silica gel using dichloromethane/hexanes (75:25) to give 3.39 g (60%) of an orange solid: mass spectrum (ion spray): m/z=133.1 (M+1).
Quantity
8 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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